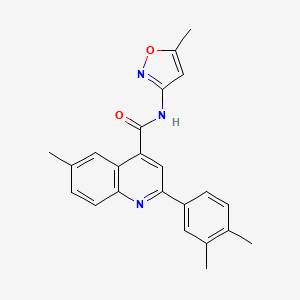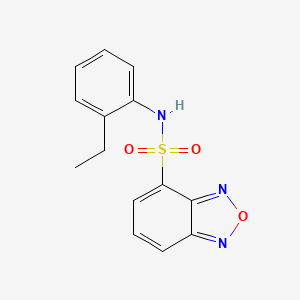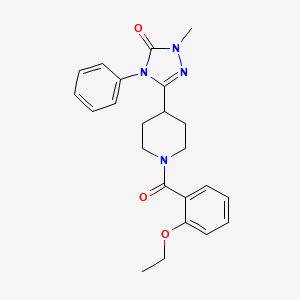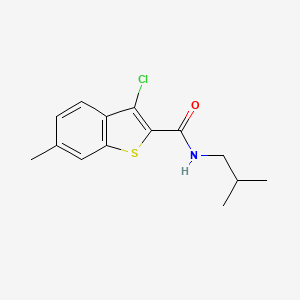![molecular formula C16H20N2OS B11123391 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B11123391.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the thiazole ring, which is further connected to a pentanamide group
Preparation Methods
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with a suitable amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide can be compared with other similar thiazole derivatives, such as:
N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide: This compound has a similar structure but with an isothiocyanatomethyl group instead of a pentanamide group.
N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide: This compound contains a piperazinyl group, which imparts different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C16H20N2OS/c1-4-5-6-15(19)18-16-17-14(10-20-16)13-8-7-11(2)9-12(13)3/h7-10H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
ZAWJNRABEXSOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11123311.png)
![Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11123324.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11123331.png)

![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11123356.png)
![2-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123357.png)
![5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11123362.png)
![N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11123371.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123386.png)

![N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11123393.png)
methanone](/img/structure/B11123394.png)

